1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Overview
Description
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine is a useful research compound. Its molecular formula is C19H30BNO3 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It contains aboronic acid pinacol ester functional group , which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester group in the compound can interact with a variety of organic substrates in the presence of a palladium catalyst . The reaction involves the exchange of the boron group with an organic halide or triflate, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The ability of the compound to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions suggests that it could potentially influence a wide range of biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it can be inferred that the compound may facilitate the synthesis of various organic compounds, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine. Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s reactivity and its participation in Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The boron atom in its structure allows it to participate in reactions such as borylation, which is essential for the formation of carbon-boron bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycles of organic transformations. For instance, it can act as a ligand for transition metal catalysts, facilitating reactions like Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and organ function becomes pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its effects on cellular processes. For example, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular energy metabolism .
Properties
IUPAC Name |
1-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-7-10-17(15-16)22-14-8-13-21-11-5-6-12-21/h7,9-10,15H,5-6,8,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSYPIBWYVWQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229442-51-6 | |
Record name | 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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